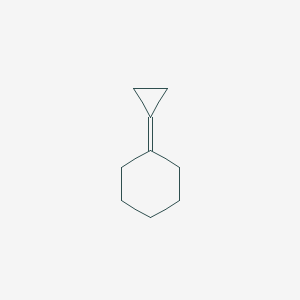
D-Valine, 3-sulfo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Valine, 3-sulfo-: is a derivative of the amino acid valine, which is an essential amino acid in humans This compound is characterized by the presence of a sulfonic acid group attached to the valine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Valine, 3-sulfo- can be achieved through several methods. One common approach involves the sulfonation of D-valine using sulfonating agents such as sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled conditions, including low temperatures and the presence of a solvent like dichloromethane to ensure the selective introduction of the sulfonic acid group.
Industrial Production Methods: Industrial production of D-Valine, 3-sulfo- often employs microbial fermentation techniques. Microbial preparation methods are preferred due to their high stereoselectivity, mild reaction conditions, and environmentally friendly processes. These methods include microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase .
Analyse Chemischer Reaktionen
Types of Reactions: D-Valine, 3-sulfo- undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to remove the sulfonic acid group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include alkyl halides and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonates, while reduction can produce the parent amino acid, D-valine.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Valine, 3-sulfo- is used as a chiral source in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. It is also utilized in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, D-Valine, 3-sulfo- is employed in cell culture to selectively inhibit the proliferation of fibroblasts, allowing for the study of other cell types without interference .
Medicine: The compound has shown potential in the development of drugs for immune-deficiency diseases and antitumor therapies. Derivatives of D-Valine, 3-sulfo- are used in the synthesis of antibiotics and other therapeutic agents .
Industry: D-Valine, 3-sulfo- is used in the production of pesticides, such as fluvalinate, a broad-spectrum insecticide with low mammalian toxicity. It is also involved in the synthesis of veterinary antibiotics .
Wirkmechanismus
The mechanism of action of D-Valine, 3-sulfo- involves its interaction with specific molecular targets and pathways. The sulfonic acid group enhances the compound’s ability to form strong ionic interactions with target molecules, leading to its biological effects. In medicinal applications, the compound can inhibit specific enzymes or receptors, thereby modulating biological pathways involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
L-Valine: The L-enantiomer of valine, commonly found in proteins.
DL-Valine: A racemic mixture of D- and L-valine.
D-Norvaline: A structural analog of D-valine with a different side chain.
Uniqueness: D-Valine, 3-sulfo- is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility in water and its ability to participate in ionic interactions, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
23400-34-2 |
|---|---|
Molekularformel |
C5H11NO5S |
Molekulargewicht |
197.21 g/mol |
IUPAC-Name |
(2S)-2-amino-3-methyl-3-sulfobutanoic acid |
InChI |
InChI=1S/C5H11NO5S/c1-5(2,12(9,10)11)3(6)4(7)8/h3H,6H2,1-2H3,(H,7,8)(H,9,10,11)/t3-/m0/s1 |
InChI-Schlüssel |
IAZCXYBRDWVPNV-VKHMYHEASA-N |
Isomerische SMILES |
CC(C)([C@H](C(=O)O)N)S(=O)(=O)O |
Kanonische SMILES |
CC(C)(C(C(=O)O)N)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[[4-(Diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione](/img/structure/B14713790.png)
![3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate](/img/structure/B14713804.png)



